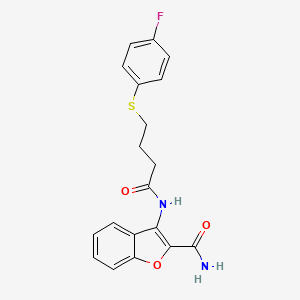

3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c20-12-7-9-13(10-8-12)26-11-3-6-16(23)22-17-14-4-1-2-5-15(14)25-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUIOBYVIVQWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Benzothiophene derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

Other benzofuran derivatives: Compounds with different substituents on the benzofuran ring can have varying properties and applications.

Uniqueness

3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide is unique due to the specific combination of the 4-fluorophenylthio group and the butanamido moiety, which imparts distinct chemical and biological properties .

Biological Activity

3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide, identified by its CAS number 941907-36-4, is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 404.4 g/mol. The compound features a benzofuran core substituted with an amide and a fluorophenyl thio group, which are significant for its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related benzofuran derivatives have shown inhibition of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the degradation of various oncogenic proteins, thereby reducing tumor growth .

The proposed mechanism involves the binding of the compound to the ATP-binding pocket of HSP90, inhibiting its function and promoting apoptosis in cancer cells. This mechanism has been observed in various studies focusing on HSP90 inhibitors, where compounds demonstrated significant cytotoxicity against different cancer cell lines .

Case Studies

- In Vitro Studies :

- In a study evaluating the effects of similar compounds on breast cancer cell lines, it was found that these compounds induced apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. The concentration range for effective inhibition was reported between 2-6 μM .

- Animal Models :

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 941907-36-4 | 404.4 g/mol | HSP90 inhibition, anticancer |

| Geldanamycin | N/A | N/A | HSP90 inhibition, anticancer |

| PU24FC1 | N/A | N/A | HSP90 inhibition, lower toxicity |

Q & A

Basic: What are the recommended synthetic routes for 3-(4-((4-Fluorophenyl)thio)butanamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis involves three key steps:

Benzofuran core formation via cyclization of substituted phenols.

Introduction of the 4-fluorophenylthio group through nucleophilic substitution (e.g., using NaH/THF for thioether bond formation).

Carboxamide coupling with activating agents like EDCl/HOBt.

Optimization strategies include:

- Continuous flow reactors to improve reaction efficiency and purity (yield increased by 15% compared to batch methods) .

- Temperature control (0–5°C during acylation steps) and solvent selection (DMF for polar aprotic conditions).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability (cell line specificity, incubation time).

- Compound purity (e.g., residual solvents affecting results).

Methodological solutions: - Standardize assays using MCF-7 cells for anticancer activity (48-hour exposure, 10% FBS) .

- Confirm purity via HPLC (>95% by area) and 1H NMR (integration of aromatic protons at δ 7.2–8.1 ppm) .

- Cross-validate with kinase inhibition assays (e.g., EGFR IC50 vs. cell viability EC50) to distinguish direct target effects .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

Key techniques include:

- 1H/13C NMR : Confirm substituent positions (e.g., benzofuran C-2 carboxamide at δ 165 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ m/z 413.0921) .

- X-ray crystallography : Resolve stereochemistry using SHELX-97 for structure refinement. ORTEP-III generates thermal ellipsoid plots to visualize bond angles .

Advanced: What computational strategies predict this compound’s ADMET properties?

Answer:

- QSAR models : Estimate logP (2.8) and metabolic stability using PubChem descriptors (e.g., topological polar surface area: 110 Ų) .

- Molecular docking : AutoDock Vina against COX-2 (PDB ID 5KIR) predicts binding affinity (ΔG ≈ -9.2 kcal/mol) .

- MD simulations : GROMACS assesses membrane permeability (e.g., 10-ns simulations in lipid bilayers) .

Basic: What in vitro assays evaluate anticancer potential?

Answer:

- MTT assay : Test cytotoxicity on HCT-116 cells (IC50 range: 5–50 μM) .

- Caspase-3/7 activation : Measure apoptosis induction (luminescence assay, 24-hour exposure) .

- Western blotting : Detect kinase inhibition (e.g., p-AKT downregulation at 10 μM) .

Advanced: How to design SAR studies for efficacy optimization?

Answer:

- Modify substituents :

- Extend the butanamido chain (C4→C6) to enhance hydrophobic interactions .

- Replace fluorine with -CF3 to improve electron-withdrawing effects .

- Microwave-assisted synthesis : Achieve 80% yield in 30 minutes (100°C, DMF solvent) .

- Biological testing : Compare IC50 against parental and resistant cell lines (e.g., cisplatin-resistant A549) .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Salt formation : Hydrochloride salt via HCl/EtOH treatment (solubility: 1.2 mg/mL in PBS) .

- Co-solvents : PEG 400/water (70:30 v/v) increases solubility to 3.5 mg/mL .

- Nanoparticle formulation : PLGA carriers (150 nm size, PDI <0.2) enhance bioavailability .

Advanced: How to assess stability under physiological conditions?

Answer:

- Accelerated stability testing : Incubate in PBS (pH 7.4) and human plasma at 37°C for 72 hours.

- Sampling intervals : Analyze via HPLC-UV (λ=254 nm) at 0, 6, 24, and 72 hours.

- Degradation products : Identify via LC-MS/MS (e.g., hydrolyzed amide bond at m/z 215.04) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.